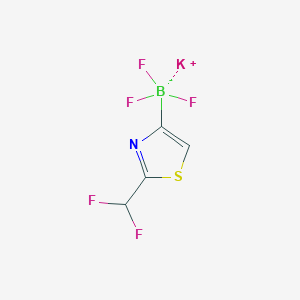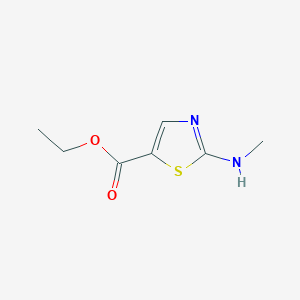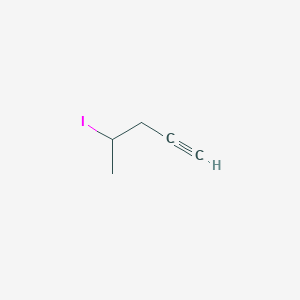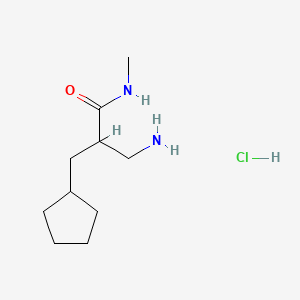
Potassium (2-(difluoromethyl)thiazol-4-YL)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide is a chemical compound with the molecular formula C(_4)H(_2)BF(_5)NSK. It is a member of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic chemistry, where it serves as a valuable reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide typically involves the reaction of 2-(difluoromethyl)-1,3-thiazole with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the required quality for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylthiazole derivatives, while reduction can produce various reduced thiazole compounds .
Applications De Recherche Scientifique
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide exerts its effects involves its ability to participate in various chemical reactions. The compound interacts with molecular targets through its trifluoroborate group, which can form stable bonds with other molecules. This interaction facilitates the formation of new chemical bonds and the modification of existing ones, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoroborate
- Potassium difluoromethyltrifluoroborate
- Potassium thiazolyltrifluoroborate
Uniqueness
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide is unique due to its specific combination of a difluoromethyl group and a thiazole ring, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C4H2BF5KNS |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
potassium;[2-(difluoromethyl)-1,3-thiazol-4-yl]-trifluoroboranuide |
InChI |
InChI=1S/C4H2BF5NS.K/c6-3(7)4-11-2(1-12-4)5(8,9)10;/h1,3H;/q-1;+1 |
Clé InChI |
FPHMNHINBZYUDK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CSC(=N1)C(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)

![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)


![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)





![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
